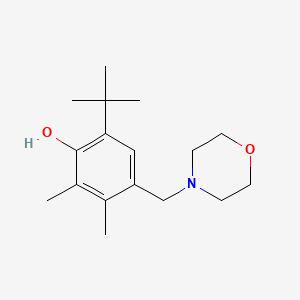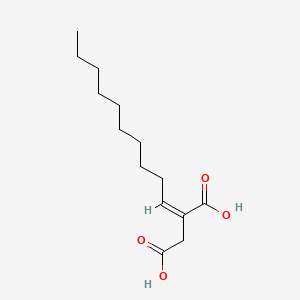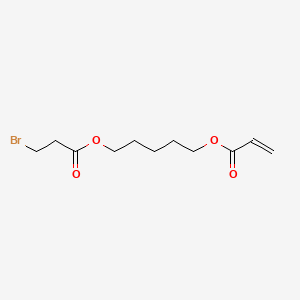
5-(3-Bromo-1-oxopropoxy)pentyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-1-oxopropoxy)pentyl acrylate is a chemical compound with the molecular formula C₁₁H₁₇BrO₄ and a molecular weight of 293.15 g/mol It is an ester derivative of acrylic acid, characterized by the presence of a bromo-substituted oxopropoxy group attached to a pentyl chain
Preparation Methods
The synthesis of 5-(3-Bromo-1-oxopropoxy)pentyl acrylate typically involves the esterification of acrylic acid with 5-(3-bromo-1-oxopropoxy)pentanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. These methods allow for better control over reaction parameters, such as temperature and pressure, leading to a more consistent product quality .
Chemical Reactions Analysis
5-(3-Bromo-1-oxopropoxy)pentyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and radical initiators like azobisisobutyronitrile (AIBN) for polymerization. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(3-Bromo-1-oxopropoxy)pentyl acrylate has several scientific research applications:
Materials Science: It is used in the synthesis of functional polymers and copolymers, which can be employed in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biomedical Applications: Its derivatives are explored for use in drug delivery systems and as components in medical devices due to their biocompatibility and tunable properties.
Mechanism of Action
The mechanism of action of 5-(3-Bromo-1-oxopropoxy)pentyl acrylate largely depends on its chemical reactivity. The acrylate group can participate in radical polymerization, forming cross-linked networks that enhance the mechanical properties of materials.
Comparison with Similar Compounds
Similar compounds to 5-(3-Bromo-1-oxopropoxy)pentyl acrylate include:
5-(3-Chloro-1-oxopropoxy)pentyl acrylate: Similar structure but with a chloro group instead of a bromo group, leading to different reactivity and applications.
5-(3-Hydroxy-1-oxopropoxy)pentyl acrylate: Contains a hydroxy group, which can undergo different chemical reactions compared to the bromo derivative.
5-(3-Methoxy-1-oxopropoxy)pentyl acrylate: Features a methoxy group, offering different solubility and reactivity profiles.
The uniqueness of this compound lies in its bromo group, which provides distinct reactivity and potential for further functionalization compared to its analogs.
Properties
CAS No. |
94023-69-5 |
|---|---|
Molecular Formula |
C11H17BrO4 |
Molecular Weight |
293.15 g/mol |
IUPAC Name |
5-prop-2-enoyloxypentyl 3-bromopropanoate |
InChI |
InChI=1S/C11H17BrO4/c1-2-10(13)15-8-4-3-5-9-16-11(14)6-7-12/h2H,1,3-9H2 |
InChI Key |
FYEDZYLGISIBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCOC(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


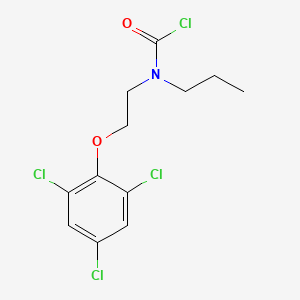



![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
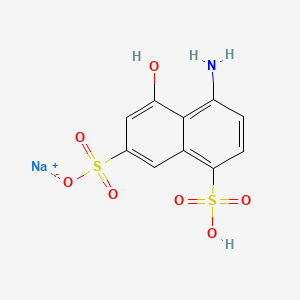
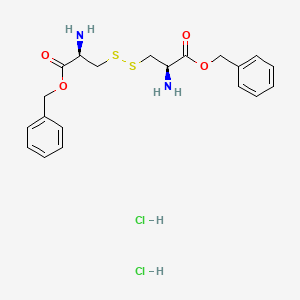



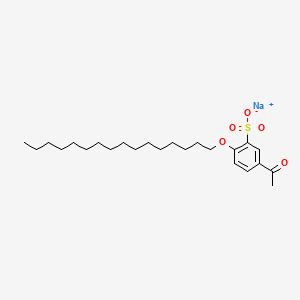
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
